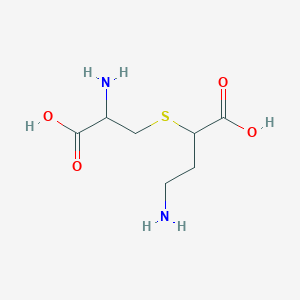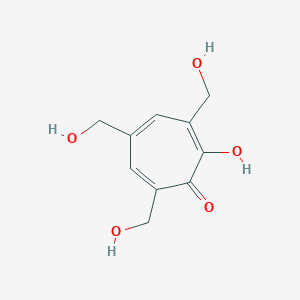
帕兰色林
描述
Pelanserin is a chemical compound known for its role as an antagonist of the serotonin 5-HT2 and alpha 1-adrenergic receptors . It has been studied for its potential therapeutic applications, particularly in the treatment of hypertension due to its ability to inhibit alpha 1-adrenoceptor-mediated vasoconstriction .
科学研究应用
佩兰塞林因其科学研究应用而被广泛研究,包括:
化学: 佩兰塞林在涉及5-羟色胺和肾上腺素受体研究中用作参考化合物。
生物学: 它被用于研究,以了解血管收缩机制以及5-羟色胺和肾上腺素受体在各种生理过程中的作用。
医学: 佩兰塞林作为降压药的潜力已被探索,研究表明其在动物模型中降低血压的有效性.
工业: 佩兰塞林可用于开发针对5-羟色胺和肾上腺素受体的新的药物。
作用机制
佩兰塞林通过拮抗5-羟色胺5-HT2受体和α1-肾上腺素受体发挥其作用 。 通过阻断这些受体,佩兰塞林抑制由α1-肾上腺素受体介导的血管收缩作用,并调节5-羟色胺信号通路。 这种双重作用有助于其在高血压等疾病中产生潜在的治疗效果。
生化分析
Biochemical Properties
Pelanserin plays a significant role in biochemical reactions by interacting with specific receptors and enzymes. It acts as an antagonist to the 5-HT2 and α1-adrenergic receptors, inhibiting their activity . These interactions are crucial in regulating vasoconstriction and neurotransmission. Pelanserin’s binding to these receptors prevents the usual agonist-induced responses, thereby modulating physiological processes.
Cellular Effects
Pelanserin influences various cellular processes, particularly in vascular and neural cells. By blocking the 5-HT2 and α1-adrenergic receptors, Pelanserin can reduce vasoconstriction, leading to vasodilation and improved blood flow . In neural cells, this compound can alter neurotransmitter release and signaling pathways, impacting cell communication and function. Additionally, Pelanserin may affect gene expression related to these pathways, further influencing cellular metabolism and activity.
Molecular Mechanism
At the molecular level, Pelanserin exerts its effects by binding to the 5-HT2 and α1-adrenergic receptors, thereby inhibiting their activation . This binding prevents the receptors from interacting with their natural agonists, leading to a decrease in receptor-mediated signaling. The inhibition of these receptors can result in reduced vasoconstriction and altered neurotransmitter release, impacting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pelanserin can change over time. The stability and degradation of Pelanserin are critical factors that influence its long-term effects on cellular function. Studies have shown that Pelanserin remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to Pelanserin can lead to sustained inhibition of receptor activity, potentially resulting in prolonged vasodilation and altered neural signaling.
Dosage Effects in Animal Models
The effects of Pelanserin vary with different dosages in animal models. At lower doses, Pelanserin effectively inhibits 5-HT2 and α1-adrenergic receptors, leading to reduced vasoconstriction and altered neurotransmitter release . At higher doses, Pelanserin may exhibit toxic or adverse effects, including excessive vasodilation and potential disruptions in neural function. Threshold effects are observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
Pelanserin is involved in metabolic pathways related to its interaction with 5-HT2 and α1-adrenergic receptors. The compound’s metabolism may involve enzymatic degradation and modification, affecting its bioavailability and activity . Enzymes such as cytochrome P450 may play a role in the metabolism of Pelanserin, influencing its pharmacokinetics and overall effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Pelanserin is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as vascular and neural tissues . The distribution of Pelanserin is crucial for its efficacy, as it needs to reach and interact with the 5-HT2 and α1-adrenergic receptors to exert its effects.
Subcellular Localization
Pelanserin’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct Pelanserin to specific compartments or organelles within the cell, where it can interact with its target receptors . The localization of Pelanserin is essential for its activity, as it ensures that the compound reaches the appropriate sites to modulate receptor function effectively.
准备方法
佩兰塞林可以通过在光气存在下,异靛酰胺与1-(3-氨基丙基)-4-苯基哌嗪反应合成 。 反应条件通常涉及使用惰性气氛和控制温度,以确保以高纯度获得所需产物。 工业生产方法可能涉及使用适当的改进来扩大这条合成路线,以优化产量和效率。
化学反应分析
佩兰塞林会经历各种化学反应,包括:
氧化: 佩兰塞林可以在特定条件下氧化,形成相应的喹唑啉衍生物。
还原: 还原反应可以将佩兰塞林转化为其还原形式,这些形式可能具有不同的药理特性。
取代: 佩兰塞林可以进行取代反应,其中分子上的官能团被其他基团取代,从而可能改变其生物活性。
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化锂铝,以及用于取代反应的各种亲核试剂。 由这些反应形成的主要产物取决于所用特定条件和试剂。
相似化合物的比较
佩兰塞林类似于其他化合物,这些化合物充当5-羟色胺和肾上腺素受体的拮抗剂。 其中一些类似化合物包括:
佩兰塞林的独特之处在于它具有5-羟色胺和肾上腺素受体拮抗作用的特定组合,这在某些临床情况下可能提供独特的治疗优势。
属性
IUPAC Name |
3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKPLSFHHBBLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42877-18-9 (mono-hydrochloride) | |
| Record name | Pelanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60176578 | |
| Record name | Pelanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-51-7 | |
| Record name | Pelanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PELANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SNR96E409 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1216991.png)



![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)

![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)

![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)



![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)

